REACTION_CXSMILES
|
[CH2:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)[CH:2]([CH3:4])[CH3:3].C([Li])CCC.[Br:15]Br.S(=O)(O)[O-].[Na+].Cl>ClCCl.O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[Br:15][C:7]1[S:6][C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:9][CH:8]=1 |f:3.4,7.8|
|
Name
|
|
Quantity
|
743 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C=1SC=CC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tetrahydrofuran hexamethylphosphoramide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 20 minutes at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
before being poured
|
Type
|
EXTRACTION
|
Details
|
organics were extracted with ether (3×75 mL)
|
Type
|
WASH
|
Details
|
washed with 0.1 N hydrochloric acid, water and brine (50 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |